Methyl 5-Bromo-1H-1,2,3-triazole-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

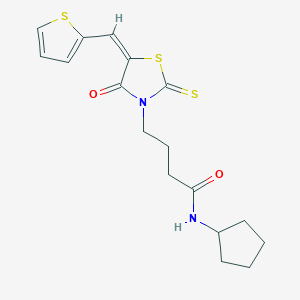

“Methyl 5-Bromo-1H-1,2,3-triazole-4-carboxylate” is a chemical compound with the CAS Number: 1427475-25-9 . It has a molecular weight of 206 and its IUPAC name is this compound .

Molecular Structure Analysis

The InChI Code for “this compound” is1S/C4H4BrN3O2/c1-10-4(9)2-3(5)7-8-6-2/h1H3,(H,6,7,8) . Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It should be stored at 4°C .Aplicaciones Científicas De Investigación

Synthesis of Novel Compounds

A significant application of Methyl 5-Bromo-1H-1,2,3-triazole-4-carboxylate is in the synthesis of novel compounds. Studies have demonstrated its utility in generating diverse chemical structures with potential biological activities. For instance, novel pyridyl–pyrazole-3-one derivatives were synthesized, showcasing a method that leverages solvent and copper ion-induced reactions. These compounds exhibited selective cytotoxicity against tumor cell lines without harming normal liver cells, suggesting potential in cancer research (Q. Huang et al., 2017).

Physicochemical Properties

Research has also focused on the physicochemical properties of derivatives related to this compound. For example, the properties of new S-derivatives of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazol-3-thiols were explored, with findings indicating significant antibacterial activity against a range of microorganisms. This study highlights the chemical versatility and potential for developing antimicrobial agents (2020).

Biological Applications

Furthermore, the biological implications of compounds derived from this compound have been investigated. The study of the mechanism and inhibiting efficiency of triazole derivatives on mild steel corrosion in acidic media provides insight into potential industrial applications, including corrosion inhibition (M. Lagrenée et al., 2002).

Supramolecular Interactions

The supramolecular interactions of 1,2,3-triazoles, derived from this compound, have been thoroughly examined, revealing their versatility in complexation, anion recognition, and as building blocks in coordination chemistry. These studies underscore the broad utility of 1,2,3-triazoles in supramolecular and coordination chemistry, going beyond traditional applications in click chemistry (B. Schulze & U. Schubert, 2014).

Environmental and Corrosion Studies

Lastly, environmental and corrosion studies have also benefited from the use of triazole derivatives. Investigations into the adsorption of triazole derivatives on metal surfaces in corrosive environments provide valuable insights for the development of more effective corrosion inhibitors, which is crucial for extending the lifespan of metal structures in harsh conditions (D. S. Chauhan et al., 2019).

Safety and Hazards

The safety information available indicates that this compound should be handled with caution. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition .

Propiedades

IUPAC Name |

methyl 5-bromo-2H-triazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrN3O2/c1-10-4(9)2-3(5)7-8-6-2/h1H3,(H,6,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVGXTPMJNKWAHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NNN=C1Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[(2E)-3-phenylprop-2-enoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B2671224.png)

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B2671233.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2671234.png)

![2-[[1-[(2-Methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2671238.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B2671240.png)

![2-[(E)-2-(2-chloropyridin-3-yl)ethenyl]-6-methoxy-1,3-benzothiazole](/img/structure/B2671243.png)

![N-(4-acetylphenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2671244.png)

![[2-[(2-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-triethoxyphenyl)methanone](/img/structure/B2671245.png)